N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a compound that features an imidazole ring, a nitrobenzene moiety, and a sulfonamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Properties
Molecular Formula |
C13H16N4O4S |
|---|---|
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16N4O4S/c1-11-3-4-12(17(18)19)9-13(11)22(20,21)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3 |
InChI Key |
SWDFGSYXQUMEAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the condensation of 3-(1H-imidazol-1-yl)propylamine with 2-methyl-5-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 2-Aminoimidazole
- 1-(2-Hydroxyethyl)imidazole
- 3-(Dimethylamino)-1-propylamine
- Benzimidazole
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its combination of an imidazole ring, nitrobenzene moiety, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
